4-(Thiophen-2-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine
Description
4-(Thiophen-2-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a synthetic organic compound featuring a piperidine core substituted with a thiophene ring at the 4-position and a sulfonyl group linked to a 4-(trifluoromethoxy)phenyl moiety at the 1-position. This structure combines heterocyclic (piperidine, thiophene) and electron-withdrawing (sulfonyl, trifluoromethoxy) groups, which are common in bioactive molecules targeting enzymes or receptors.
The compound’s synthesis likely involves multi-step reactions, such as sulfonylation of piperidine derivatives and coupling of thiophene groups, as seen in related methodologies .
Properties
IUPAC Name |
4-thiophen-2-yl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3S2/c17-16(18,19)23-13-3-5-14(6-4-13)25(21,22)20-9-7-12(8-10-20)15-2-1-11-24-15/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUQCQVVHZZOOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-2-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the trifluoromethoxyphenylsulfonyl group. Key reaction conditions include the use of strong bases and specific solvents to facilitate the formation of the desired bonds.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of reduced thiophene derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are being explored, particularly in the development of new pharmaceuticals. Its potential as a therapeutic agent is under investigation due to its interaction with biological targets.
Medicine: Research is ongoing to determine the medicinal properties of this compound. It may have applications in treating various diseases, although further studies are required to confirm its efficacy and safety.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-(Thiophen-2-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets are still under investigation, but its unique structure suggests potential for diverse biological activities.
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
Table 1 lists structurally related compounds and their similarity scores (based on ):
| Compound CAS No. | Name | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 1185121-45-2 | 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride | 0.83 | Pyrrolidine (5-membered ring) vs. piperidine |
| 170015-99-3 | 2-(4-(Trifluoromethoxy)phenyl)ethanamine | 0.82 | Ethylamine chain instead of piperidine |
| 149986-58-3 | 4-(3-Methoxybenzyl)piperidine hydrochloride | 0.79 | Methoxybenzyl substituent vs. thiophene-sulfonyl |
| 287952-67-4 | 4-(4-Trifluoromethoxyphenoxy)piperidine | 0.75 | Phenoxy group instead of sulfonyl-thiophene |
Key Observations :
- The highest similarity (0.83) is observed with a pyrrolidine analog, indicating that reducing the ring size from six- to five-membered may retain partial activity while altering pharmacokinetics .
- Substitution of the sulfonyl-thiophene group with simpler chains (e.g., ethanamine) reduces similarity, underscoring the importance of the heterocyclic and sulfonyl motifs .
Pharmacological and Physicochemical Properties
- Bioavailability Predictions: Computational studies on a chromeno-pyrimidine-piperidine hybrid () suggest good oral bioavailability and drug-like properties, implying that piperidine derivatives with aromatic substituents (e.g., thiophene, trifluoromethoxy phenyl) may exhibit favorable pharmacokinetics .
- Functional Group Impact :
- The sulfonyl group in the target compound may enhance binding to enzymes (e.g., matrix metalloproteinases, as seen in ’s MMP inhibitors) compared to ether or amine linkages .
- The trifluoromethoxy group improves metabolic stability and lipophilicity, a feature shared with the Delamanid intermediate (), an antimycobacterial drug .
Biological Activity
The compound 4-(Thiophen-2-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a piperidine derivative notable for its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibition, and anticancer activities, supported by case studies and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C18H18F3N2O2S
- Molecular Weight : 372.47 g/mol
The compound features a piperidine ring substituted with a thiophene and a trifluoromethoxyphenyl sulfonyl group, which are critical for its biological interactions.
Antibacterial Activity
Research indicates that compounds with similar piperidine structures exhibit significant antibacterial properties. For instance, studies have shown that piperidine derivatives demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The antibacterial efficacy is often attributed to the sulfonamide moiety present in these compounds, which enhances their interaction with bacterial enzymes.
Table 1: Antibacterial Activity of Related Piperidine Derivatives
| Compound Name | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Compound A | Salmonella typhi | Moderate | |
| Compound B | Bacillus subtilis | Strong | |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound's sulfonamide group is also linked to enzyme inhibition properties. Studies have highlighted its effectiveness as an inhibitor of acetylcholinesterase (AChE) and urease. These enzymes play critical roles in various physiological processes, making their inhibition a target for therapeutic interventions.
Table 2: Enzyme Inhibition Potency
| Compound Name | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Acetylcholinesterase | 0.63 ± 0.001 | |
| Compound B | Urease | 2.14 ± 0.003 |
Anticancer Activity
The potential anticancer properties of piperidine derivatives have been investigated in several studies. The mechanism often involves the modulation of cell signaling pathways and the induction of apoptosis in cancer cells. Compounds structurally similar to the target compound have demonstrated promising results in inhibiting tumor growth in vitro.
Case Studies
-
Case Study on Antibacterial Efficacy :
A study evaluated the antibacterial activity of several piperidine derivatives against Staphylococcus aureus. The results indicated that compounds with trifluoromethoxy substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts, suggesting a structure-activity relationship that could be exploited for drug development. -
Enzyme Inhibition Study :
Another research project focused on the enzyme inhibition capabilities of various piperidine derivatives, including the target compound. It was found that the presence of the sulfonyl group significantly improved AChE inhibitory activity, supporting its potential use in treating conditions like Alzheimer's disease.
Q & A
Q. What are the optimized synthetic routes for preparing 4-(Thiophen-2-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine?
Methodological Answer: The synthesis typically involves sulfonylation of a piperidine precursor with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane). A critical step is the coupling of the thiophene moiety, which may require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. Key parameters include reaction temperature (0–25°C), stoichiometric control of sulfonyl chloride, and purification via column chromatography or recrystallization . For analogous compounds, yields range from 60–85% depending on solvent polarity and catalyst efficiency .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Characteristic signals include:
- Thiophene protons (δ 6.8–7.2 ppm, multiplet) and sulfonyl group (no direct proton signal).
- Piperidine ring protons (δ 3.0–3.5 ppm for N-sulfonyl piperidine).
- Trifluoromethoxy group (δ 4.4 ppm for -OCF₃ in ¹H; distinct ¹⁹F NMR signal at δ -58 ppm) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ should match the exact mass (calculated via HRMS). Fragmentation patterns should align with cleavage at the sulfonyl-piperidine bond .
Q. What safety protocols are essential during handling and storage?
Methodological Answer:
- Handling : Use PPE (gloves, goggles), conduct reactions in a fume hood, and avoid contact with moisture (risk of sulfonyl chloride hydrolysis).
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent degradation.
- Emergency Measures : For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic properties (e.g., bioavailability)?
Methodological Answer:
- Software Tools : Use Schrödinger’s QikProp or SwissADME to calculate logP (lipophilicity), PSA (polar surface area), and H-bond donors/acceptors.
- Key Parameters :
- Bioavailability : Optimal ranges: logP 2–3, PSA <140 Ų.
- Metabolic Stability : Assess susceptibility to CYP450 enzymes via docking studies.
- Membrane Permeability : MD simulations (e.g., GROMACS) to evaluate diffusion across lipid bilayers .
Q. What strategies resolve contradictions in reported synthetic yields or purity?
Methodological Answer:
Q. How does the thiophene moiety influence the compound’s electronic properties and reactivity?
Methodological Answer:
- Electron Density Mapping : DFT calculations (e.g., Gaussian 16) reveal electron-rich regions at the thiophene sulfur, enhancing electrophilic substitution.
- Experimental Validation : UV-Vis spectroscopy (λmax ~270 nm for thiophene π→π* transitions) and cyclic voltammetry to measure redox potentials .
Q. What methodologies assess the compound’s biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- In Vitro Assays :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assay with recombinant kinases.
- Cellular Uptake : Radiolabel the compound (³H/¹⁴C) and quantify intracellular accumulation via scintillation counting.
- SAR Studies : Modify the trifluoromethoxy group to -CF₃ or -OCH₃ and compare IC₅₀ values .
Q. How can structural analogs address solubility challenges in aqueous buffers?
Methodological Answer:
- Derivatization : Introduce polar groups (e.g., -OH, -NH₂) at the piperidine nitrogen or para-position of the phenylsulfonyl group.
- Formulation : Use co-solvents (DMSO/PEG 400) or prepare hydrochloride salts to enhance solubility .
Data Contradiction Analysis
Q. Why do computational predictions of logP sometimes conflict with experimental HPLC measurements?
Methodological Answer:
- Source of Error : Computational models may not account for intramolecular H-bonding (e.g., between sulfonyl oxygen and piperidine NH).
- Resolution : Validate logP experimentally via shake-flask method (octanol/water partitioning) and adjust computational parameters (e.g., protonation state) .
Q. How to reconcile discrepancies in reported biological activity across cell lines?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
